3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a 4-methyl-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the reaction of piperidine with 4-methyl-1,2,4-triazole under specific conditions. One common method includes:
Starting Materials: Piperidine and 4-methyl-1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable acid catalyst like hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Purification: The product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated triazole or piperidine rings.
Substitution: Formation of substituted triazole or piperidine derivatives with various functional groups.
Scientific Research Applications
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The piperidine ring can interact with receptors or other biomolecules, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: A related compound with a hydroxyl group instead of a piperidine ring.
4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline: A compound with an aniline group instead of a piperidine ring.
Uniqueness
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKPAUVBSRCKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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